REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][C:8](N)=[CH:7]2.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[ClH:22]>>[Cl:22][C:8]1[N:9]=[CH:10][C:11]2[C:6]([CH:7]=1)=[CH:5][CH:4]=[CH:3][C:2]=2[Cl:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
724 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C=C(N=CC12)N
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slowly warming to room temperature over an additional 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash chromatography on silica, eluting with dichloromethane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(C=CC=C2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.83 mmol | |
AMOUNT: MASS | 362 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |